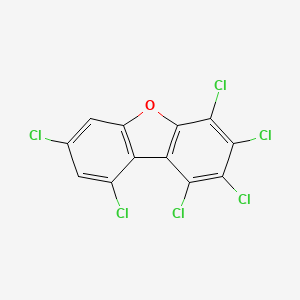
1,2,3,4,7,9-Hexachlorodibenzofuran
Übersicht
Beschreibung
1,2,3,4,7,9-Hexachlorodibenzofuran is a dioxin-like polychlorinated dibenzofuran (PCDF). It has been found in human breastmilk, freshwater fish, and in the air near municipal waste incinerators . It has also been detected in the soil near municipal waste incinerators, water leachates from a landfill, and in blood from individuals that lived near or in herbicide-sprayed regions .
Synthesis Analysis
1,2,3,4,7,9-Hexachlorodibenzofuran is not deliberately produced by industry. Most PCDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . It can be found in smoke emissions and is a byproduct of chemical synthesis .Molecular Structure Analysis
The molecular formula of 1,2,3,4,7,9-Hexachlorodibenzofuran is C12H2Cl6O. The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The average molecular mass of 1,2,3,4,7,9-Hexachlorodibenzofuran is 374.862 g/mol and the monoisotopic mass is 371.823669 Da .Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
1,2,3,4,7,9-Hexachlorodibenzofuran (HxCDF) has been studied for its carcinogenic properties. Research on rats showed tumor development in the liver and subcutaneous tissue when HxCDF was administered subcutaneously, indicating potential carcinogenic risks associated with this compound (Nishizumi, 1989). Another study revealed that oral administration of HxCDF in rats also led to tumor formation, suggesting its tumorigenic potency through different administration routes (Nishizumi, 1991).
Environmental and Biological Impact
The environmental and biological impact of HxCDF has been a subject of research. A study involving the dechlorination and detoxification of HxCDF by a mixed culture containing Dehalococcoides ethenogenes Strain 195 highlighted the potential for bioremediation of this compound, with the dechlorination process leading to detoxification (Liu & Fennell, 2008). Additionally, the teratogenic effects of HxCDF were assessed in mice, where it was found to cause hydronephrosis and cleft palate, indicating its potential harmful effects on fetal development (Birnbaum et al., 1987).
Analytical Methodologies
Research has also focused on the analytical methodologies for the detection and analysis of HxCDF. A study utilized two-dimensional gas chromatography for the resolution of chlorodibenzofuran isomers, including HxCDF, demonstrating advanced techniques for environmental monitoring of such compounds (Ligon & May, 1984).
Molecular Binding and Receptor Interaction
Studies on the molecular binding and receptor interaction properties of HxCDF have been conducted. Research on the aryl hydrocarbon receptor binding properties of polychlorinated dibenzofuran congeners, including HxCDF, showed how these compounds interact with biological receptors, which could be vital for understanding their toxicological mechanisms (Farrell et al., 1987).
Wirkmechanismus
Safety and Hazards
1,2,3,4,7,9-Hexachlorodibenzofuran is a toxic compound. It has been found in human breastmilk, freshwater fish, and in the air near municipal waste incinerators . It is also found in the soil near municipal waste incinerators, water leachates from a landfill, and in blood from individuals that lived near or in herbicide-sprayed regions .
Eigenschaften
IUPAC Name |
1,2,3,4,7,9-hexachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-4(14)6-5(2-3)19-12-7(6)8(15)9(16)10(17)11(12)18/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIXWRBZCQEZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075273 | |
| Record name | Dibenzofuran, 1,2,3,4,7,9-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,7,9-Hexachlorodibenzofuran | |
CAS RN |
91538-84-0 | |
| Record name | 1,2,3,4,7,9-Hexachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091538840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 1,2,3,4,7,9-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7,9-HEXACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JBX1094J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




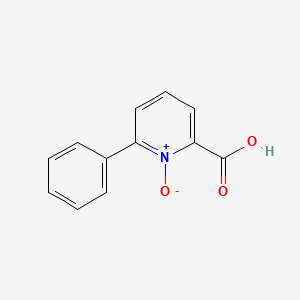
![7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one](/img/structure/B3066788.png)



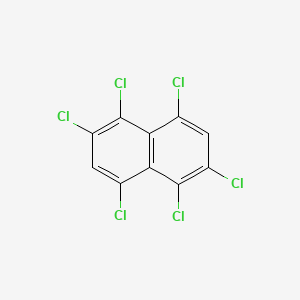
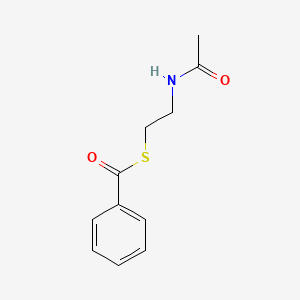


![1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3066853.png)
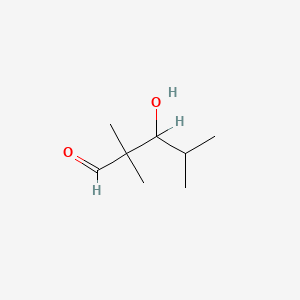
![1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B3066876.png)
![6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3066883.png)